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Compound of Interest

Compound Name: 1-Butyl-1H-indol-7-amine

Cat. No.: B15240069 Get Quote

Anwendungshinweise und Protokolle: Derivatisierung von 1-Butyl-1H-indol-7-amin für weitere

Reaktionen

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung:

1-Butyl-1H-indol-7-amin ist ein wertvolles Grundgerüst in der medizinischen Chemie und dient

als Schlüsselintermediat für die Synthese einer Vielzahl von biologisch aktiven Verbindungen.

[1][2][3][4] Sein Indolkern und die primäre Aminfunktionalität ermöglichen vielfältige

Derivatisierungsstrategien, die die Erforschung von Struktur-Wirkungs-Beziehungen (SAR) und

die Entwicklung neuartiger therapeutischer Wirkstoffe ermöglichen. Dieses Dokument enthält

detaillierte Protokolle für gängige Derivatisierungsreaktionen von 1-Butyl-1H-indol-7-amin,

einschließlich Acylierung, Sulfonylierung und reduktiver Aminierung, und stellt die erwarteten

Ergebnisse in einem strukturierten Format zur einfachen Bezugnahme dar.

Acylierung von 1-Butyl-1H-indol-7-amin
Die Acylierung der 7-Aminogruppe ist eine grundlegende Transformation zur Einführung einer

breiten Palette von funktionellen Gruppen, die die Polarität, die

Wasserstoffbrückenbindungskapazität und das sterische Profil der Verbindung beeinflussen.

Experimentelles Protokoll: Acetylierung mit Essigsäureanhydrid
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Reaktionsaufbau: In einem sauberen, trockenen Rundkolben, der mit einem Magnetrührer

ausgestattet ist, wird 1-Butyl-1H-indol-7-amin (1,0 Äq.) in einem geeigneten aprotischen

Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) (10 ml/mmol) gelöst.

Reagenzzugabe: Zur gerührten Lösung wird eine Base wie Triethylamin (TEA) oder Pyridin

(1,2 Äq.) als Säurefänger zugegeben.

Acylierung: Die Reaktionsmischung wird in einem Eisbad auf 0 °C abgekühlt.

Essigsäureanhydrid (1,1 Äq.) wird tropfenweise zur Lösung gegeben.

Reaktionsüberwachung: Die Reaktion wird auf Raumtemperatur erwärmen gelassen und 2-4

Stunden gerührt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC)

unter Verwendung eines geeigneten Eluentensystems (z. B. Ethylacetat/Hexan) überwacht.

Aufarbeitung: Nach Abschluss wird die Reaktion durch Zugabe von Wasser gequencht. Die

organische Phase wird abgetrennt, mit gesättigter Natriumbicarbonatlösung und

Kochsalzlösung gewaschen und dann über wasserfreiem Natriumsulfat getrocknet.

Reinigung: Die organische Phase wird unter reduziertem Druck eingeengt. Das Rohprodukt

wird durch Säulenchromatographie an Kieselgel unter Verwendung eines Gradienten von

Ethylacetat in Hexan gereinigt, um das gewünschte N-(1-Butyl-1H-indol-7-yl)acetamid zu

erhalten.

Quantitative Daten:

Reaktion Reagenzien
Lösungsmit
tel

Ausbeute
(%)

Reinheit (%) Referenz

Acetylierung
Essigsäurean

hydrid, TEA
DCM 92 >98 (NMR) Fiktive Daten

Benzoylierun

g

Benzoylchlori

d, Pyridin
THF 88 >97 (HPLC) Fiktive Daten

Reaktions-Workflow:
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Acylierungs-Workflow

1-Butyl-1H-indol-7-amin Lösen in DCM/TEA Zugabe von Essigsäureanhydrid bei 0 °C Rühren bei RT, Überwachung mittels DC Wässrige Aufarbeitung Säulenchromatographie N-(1-butyl-1H-indol-7-yl)acetamid

Click to download full resolution via product page

Bildunterschrift: Workflow für die Acetylierung von 1-Butyl-1H-indol-7-amin.

Sulfonylierung von 1-Butyl-1H-indol-7-amin
Die Sulfonylierung führt eine Sulfonamid-Einheit ein, die als Wasserstoffbrücken-Donor und -

Akzeptor fungieren kann und oft die pharmakokinetischen Eigenschaften eines Moleküls

verbessert.

Experimentelles Protokoll: Reaktion mit p-Toluolsulfonylchlorid

Reaktionsaufbau: 1-Butyl-1H-indol-7-amin (1,0 Äq.) wird in Pyridin (10 ml/mmol) in einem

Rundkolben mit einem Magnetrührer gelöst. Pyridin dient sowohl als Lösungsmittel als auch

als Base.

Reagenzzugabe: Die Lösung wird auf 0 °C abgekühlt. p-Toluolsulfonylchlorid (1,1 Äq.) wird

portionsweise zugegeben, wobei die Temperatur unter 5 °C gehalten wird.

Reaktionsüberwachung: Die Reaktionsmischung wird über Nacht bei Raumtemperatur

gerührt. Der Reaktionsfortschritt wird mittels DC überwacht (z. B. 30 % Ethylacetat in

Hexan).

Aufarbeitung: Die Reaktionsmischung wird in Eiswasser gegossen und 30 Minuten gerührt,

um das Produkt auszufällen. Der Feststoff wird abfiltriert, mit kaltem Wasser gewaschen und

unter Vakuum getrocknet.

Reinigung: Falls erforderlich, wird das Rohprodukt aus einem geeigneten

Lösungsmittelsystem (z. B. Ethanol/Wasser) umkristallisiert oder durch

Säulenchromatographie gereinigt, um N-(1-Butyl-1H-indol-7-yl)-4-methylbenzolsulfonamid zu

erhalten.
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Quantitative Daten:

Reaktion Reagenzien
Lösungsmit
tel

Ausbeute
(%)

Reinheit (%) Referenz

Tosylierung

p-

Toluolsulfonyl

chlorid

Pyridin 85 >99 (HPLC) Fiktive Daten

Mesylierung
Methansulfon

ylchlorid, TEA
DCM 90 >98 (NMR) Fiktive Daten

Reaktionsweg:

1-Butyl-1H-indol-7-amin

N-(1-butyl-1H-indol-7-yl)-4-methylbenzolsulfonamid

p-Toluolsulfonylchlorid Pyridin

Katalysator/Base

Click to download full resolution via product page

Bildunterschrift: Sulfonylierung von 1-Butyl-1H-indol-7-amin.

Reduktive Aminierung von 1-Butyl-1H-indol-7-amin
Die reduktive Aminierung ermöglicht die Einführung einer Vielzahl von Alkyl- oder Arylgruppen

an der 7-Aminoposition und bietet Zugang zu sekundären und tertiären Aminen mit diversen

Substitutionsmustern.[5][6][7][8]

Experimentelles Protokoll: Reaktion mit Benzaldehyd

Iminbildung: In einem Rundkolben werden 1-Butyl-1H-indol-7-amin (1,0 Äq.) und

Benzaldehyd (1,05 Äq.) in einem geeigneten Lösungsmittel wie Methanol oder 1,2-

Dichlorethan (DCE) (15 ml/mmol) gelöst. Eine katalytische Menge Essigsäure (0,1 Äq.) wird
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zugegeben. Die Mischung wird 1-2 Stunden bei Raumtemperatur gerührt, um die

Iminbildung zu erleichtern.

Reduktion: Zur Reaktionsmischung wird ein Reduktionsmittel wie Natriumborhydrid (NaBH₄)

(1,5 Äq.) portionsweise bei 0 °C zugegeben. Alternativ kann Natriumtriacetoxyborhydrid

(STAB) (1,5 Äq.) bei Raumtemperatur verwendet werden.

Reaktionsüberwachung: Die Reaktion wird weitere 3-6 Stunden bei Raumtemperatur

gerührt. Das Verschwinden des Imin-Intermediats und die Bildung des Produkts werden

mittels DC oder LC-MS überwacht.

Aufarbeitung: Die Reaktion wird durch langsame Zugabe von Wasser gequencht. Bei

Verwendung eines mit Wasser nicht mischbaren organischen Lösungsmittels werden die

Phasen getrennt. Bei Verwendung eines mit Wasser mischbaren Lösungsmittels wird das

Lösungsmittel unter reduziertem Druck entfernt und der Rückstand zwischen Wasser und

einem organischen Lösungsmittel (z. B. Ethylacetat) verteilt. Die organische Phase wird mit

Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und eingeengt.

Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um

das gewünschte N-Benzyl-1-butyl-1H-indol-7-amin zu erhalten.

Quantitative Daten:

Aldehyd/Ke
ton

Reduktions
mittel

Lösungsmit
tel

Ausbeute
(%)

Reinheit (%) Referenz

Benzaldehyd NaBH₄ Methanol 78 >95 (LC-MS) Fiktive Daten

Aceton STAB DCE 82 >96 (NMR) Fiktive Daten

Logisches Beziehungsdiagramm:
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Schritte der reduktiven Aminierung

1-Butyl-1H-indol-7-amin + Aldehyd/Keton

Iminbildung
(Katalytische Säure)

Intermediäres Imin

Reduktion
(Reduktionsmittel)

Sekundäres/Tertiäres Aminprodukt

Click to download full resolution via product page

Bildunterschrift: Schlüsselschritte im Prozess der reduktiven Aminierung.

Haftungsausschluss: Die in den Tabellen dargestellten quantitativen Daten dienen der

Veranschaulichung und stellen möglicherweise keine tatsächlichen experimentellen Ergebnisse

dar. Forscher sollten die Reaktionsbedingungen für ihre spezifischen Substrate und

gewünschten Produkte optimieren. Chemikalien sind stets mit den entsprechenden

Sicherheitsvorkehrungen in einem gut belüfteten Abzug zu handhaben.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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